4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine
Description
4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine is a pyrimidine derivative featuring a phenyl group at position 2 and a highly substituted phenyl moiety at position 4. The latter includes a 4-nitrophenyl group with a sulfonylmethyl bridge linked to a 4-chlorophenyl group.
Properties
IUPAC Name |
4-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4S/c24-19-7-9-20(10-8-19)32(30,31)15-18-14-17(6-11-22(18)27(28)29)21-12-13-25-23(26-21)16-4-2-1-3-5-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKOXGCXIDTDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfone derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
Key structural analogues are compared below based on substituent types and positions (Table 1):
Table 1. Structural Comparison of Pyrimidine Derivatives
Key Observations :
- Sulfur-Containing Groups: The target’s sulfonylmethyl group (-SO₂-CH₂-) differs from sulfanyl (-S-) in and , which lack the electron-withdrawing SO₂ moiety.
- Nitro vs. Amino Groups: The target’s nitro group contrasts with amino (-NH₂) or aminomethyl (-CH₂NH-) substituents in and . Nitro groups reduce basicity and increase metabolic stability but may limit hydrogen bonding .
- Aromatic Substitutions : The target’s 2-phenyl group is common in analogues, but replaces phenyl with pyridinyl, introducing nitrogen for enhanced π-π stacking .
Physicochemical Properties
Table 2. Physicochemical and Crystallographic Comparisons
Key Insights :
- The target’s higher logP (~4.2) suggests greater lipophilicity than and , which have polar amino/methoxy groups.
- Crystallographic data for reveals intramolecular hydrogen bonds (N–H⋯N), absent in the nitro-containing target. This impacts solubility and solid-state stability .
Biological Activity
4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant data and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 460.89 g/mol. Its structure features a pyrimidine core substituted with various functional groups, which play a crucial role in its biological activity.
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, the synthesized derivatives demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been extensively studied. The compound's structure suggests it may inhibit key inflammatory mediators such as COX enzymes. In vitro assays have indicated that certain derivatives can significantly reduce COX-2 activity, similar to standard anti-inflammatory drugs like indomethacin .
Table 2: Inhibition of COX Enzymes
| Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |
|---|---|---|
| Indomethacin | 6.74 | 1.10 |
| Compound X | 8.23 | 0.04 |
| Compound Y | 11.60 | 0.04 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic benefits in conditions such as Alzheimer's disease and urinary tract infections.
Table 3: Enzyme Inhibition Data
| Enzyme | Compound | Inhibition Level |
|---|---|---|
| Acetylcholinesterase | Compound Z | Strong |
| Urease | Compound W | Moderate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group enhances binding affinity to proteins, potentially inhibiting their function . Additionally, the nitro group can undergo bioreduction, forming reactive intermediates that may exert cytotoxic effects on pathogens.
Case Studies
Several studies have documented the biological efficacy of pyrimidine derivatives:
- Study on Antibacterial Activity : A recent investigation highlighted the effectiveness of a series of sulfonamide-pyrimidine compounds against multi-drug resistant bacteria, showcasing their potential as new antimicrobial agents .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrimidine derivatives, demonstrating significant reductions in inflammation markers in animal models treated with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
